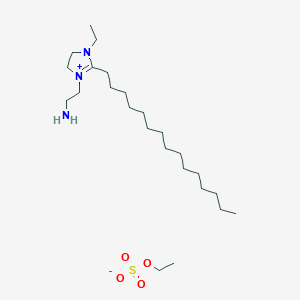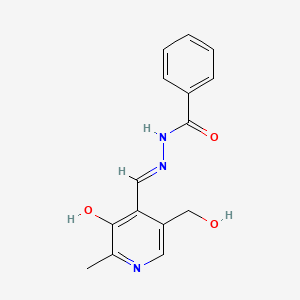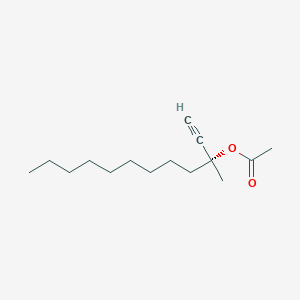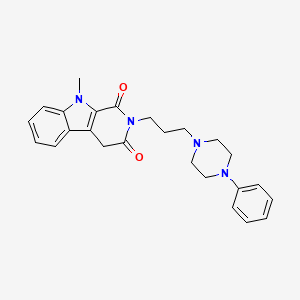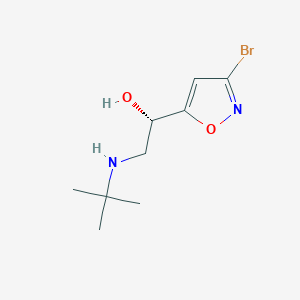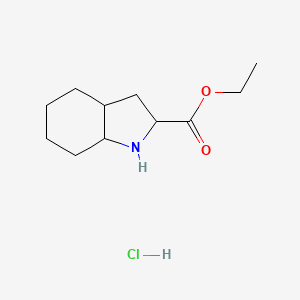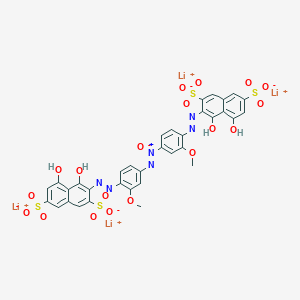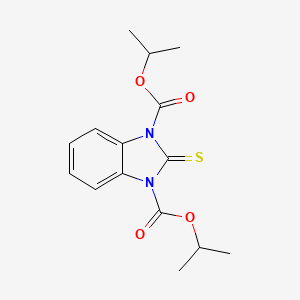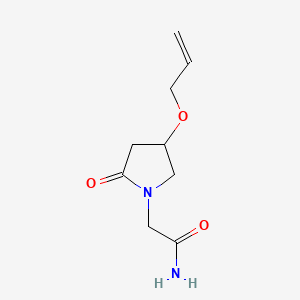
(+-)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide is a synthetic organic compound with a unique structure that combines a pyrrolidine ring, an acetamide group, and an allyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using an appropriate allyl halide and a base, such as sodium hydride or potassium carbonate.
Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique mechanical characteristics.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyloxy group can participate in covalent bonding with nucleophilic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-(2′-Alkenyloxy)cycloalk-2-enones: These compounds share the allyloxy group and can undergo similar photochemical reactions.
Allyl glycidyl ether: This compound contains an allyloxy group and is used in various industrial applications.
Pyridalyl: An insecticidal agent with a similar allyloxy group, used for controlling pests.
Uniqueness
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide is unique due to its combination of a pyrrolidine ring, an acetamide group, and an allyloxy substituent. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88877-54-7 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2-oxo-4-prop-2-enoxypyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-14-7-4-9(13)11(5-7)6-8(10)12/h2,7H,1,3-6H2,(H2,10,12) |
InChI Key |
RDAIBCNBTCENKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CC(=O)N(C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




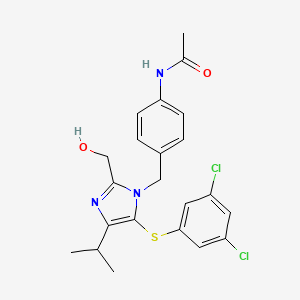
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
